3,4-bis(chloromethyl)-1,2,5-Oxadiazole
CAS No.: 53601-88-0
Cat. No.: VC18548969
Molecular Formula: C4H4Cl2N2O
Molecular Weight: 166.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53601-88-0 |
|---|---|
| Molecular Formula | C4H4Cl2N2O |
| Molecular Weight | 166.99 g/mol |
| IUPAC Name | 3,4-bis(chloromethyl)-1,2,5-oxadiazole |
| Standard InChI | InChI=1S/C4H4Cl2N2O/c5-1-3-4(2-6)8-9-7-3/h1-2H2 |
| Standard InChI Key | SECPUWPTTFABIZ-UHFFFAOYSA-N |
| Canonical SMILES | C(C1=NON=C1CCl)Cl |
Introduction
Structural and Chemical Characteristics
3,4-Bis(chloromethyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring with two chloromethyl (-CHCl) groups at the 3- and 4-positions. Its molecular formula is , yielding a molecular weight of 166.99 g/mol. The oxadiazole core is aromatic, with delocalized π-electrons contributing to its stability. The chloromethyl substituents enhance reactivity, enabling participation in nucleophilic substitution and polymerization reactions .
The compound’s planar structure allows for strong intermolecular interactions, influencing its crystalline packing and solubility. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically required for dissolution, whereas it exhibits limited solubility in water .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 3,4-bis(chloromethyl)-1,2,5-oxadiazole involves multistep pathways, often starting from oxadiazole precursors. One approach utilizes the Gilch route, where bis(halomethyl) intermediates undergo dehydrohalogenation. For example, reacting 2,5-bis(chloromethyl)-1,3,4-oxadiazole with a strong base like potassium tert-butoxide generates a reactive quinodimethane intermediate, which polymerizes under controlled conditions .
Modifications to this method include interface polymerization, where the monomer (dissolved in toluene) reacts with aqueous potassium hydroxide in the presence of a phase-transfer catalyst. This technique improves molecular weight control and reduces side reactions .
Reactivity Profiles
The chloromethyl groups are pivotal in determining reactivity:
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Nucleophilic Substitution: The -CHCl moieties undergo substitution with amines, thiols, or alkoxides, yielding derivatives with tailored properties.
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Polymerization: Under anionic conditions, the compound forms conjugated polymers via a chain-growth mechanism. For instance, poly(1,2,5-oxadiazole-2,5-diyl-1,2-vinylene) exhibits high thermal stability () and semiconducting behavior .
| Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| 2,5-Diaryl derivative | 0.015 | S. aureus, C. albicans |
| Triazole-clubbed | 8.8 | E. coli, P. aeruginosa |
Applications in Material Science
The compound’s reactivity enables diverse material applications:
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Conjugated Polymers: Anionic polymerization yields polymers with values up to , indicating high molecular weight. These polymers show promise in organic electronics .
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Cross-Linking Agents: The chloromethyl groups facilitate covalent network formation in epoxy resins, enhancing mechanical strength.
Comparative Analysis with Related Compounds
The table below contrasts 3,4-bis(chloromethyl)-1,2,5-oxadiazole with analogous heterocycles:
| Compound | Core Structure | Key Features |
|---|---|---|
| 4,4’-Bis(chloromethyl)-1,1’-biphenyl | Biphenyl | Lacks heteroatoms, lower reactivity |
| 3,4-Dichloromethyl-1,2,5-thiadiazole | Thiadiazole | Sulfur atom enhances electron density |
| 3,4-Dichloromethyl-1,2,5-triazole | Triazole | Three nitrogen atoms, higher polarity |
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